Diacetone acrylamide

Description

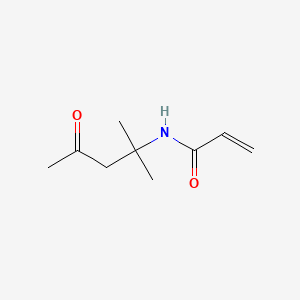

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKZBIFPJNNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25897-89-6 | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25897-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024916 | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000579 [mmHg] | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline solid | |

CAS No. |

2873-97-4 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetone acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethyl-3-oxobutyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8J3430Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 to 136 °F (NTP, 1992), 57-58 °C | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diacetone Acrylamide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer that has garnered significant attention across various fields, including coatings, adhesives, and biomedical applications.[1][2] Its unique bifunctionality, possessing both a polymerizable vinyl group and a reactive ketone group, allows for the straightforward incorporation into polymer backbones and subsequent post-polymerization modification, most notably through crosslinking reactions.[1][3] This technical guide provides an in-depth overview of the chemical properties of DAAM, with a focus on its reactivity, physical characteristics, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

Diacetone acrylamide is a white to cream-colored crystalline solid at room temperature.[4][5] It is hygroscopic and can absorb moisture from the air.[1][6] The key physical and chemical properties of DAAM are summarized in the tables below.

Physical Properties of this compound

| Property | Value | References |

| Appearance | White to cream crystalline powder or flakes | [4][5] |

| Molecular Formula | C₉H₁₅NO₂ | [7] |

| Molecular Weight | 169.22 g/mol | [8] |

| Melting Point | 53 - 58 °C | [5][9][10] |

| Boiling Point | 120 °C at 1.07 kPa | [7][9] |

| Density | 1.02 g/cm³ (at 20 °C) | [5] |

| Flash Point | > 110 °C | [5][9] |

| Vapor Pressure | 0.000579 mmHg | [5][8] |

Solubility of this compound

This compound exhibits broad solubility in a range of solvents.

| Solvent | Solubility | References |

| Water | Soluble | [7][8] |

| Methanol | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Acetone (B3395972) | Soluble | [7] |

| Tetrahydrofuran (THF) | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Benzene | Soluble | [7] |

| Acetonitrile | Soluble | [7] |

| Styrene | Soluble | [7] |

| n-Hexanol | Soluble | [7] |

| Petroleum Ether | Insoluble | [7] |

Reactivity and Polymerization

The reactivity of DAAM is centered around its two functional groups: the N-substituted amide and the ketone group.[7] This dual functionality allows it to readily copolymerize with a variety of other vinyl monomers, introducing ketone carbonyl groups into the resulting polymer.[1] These pendant ketone groups are then available for subsequent crosslinking reactions.[3]

DAAM can undergo polymerization in solution, in bulk, or through emulsion processes.[4][11] It may react vigorously with strong oxidizing agents and can react exothermically with both acids and bases.[11][12] It is also noted that DAAM may undergo autoxidation upon exposure to air, potentially forming explosive peroxides.[4][11]

Self-Crosslinking Chemistry with Adipic Acid Dihydrazide (ADH)

A primary application of DAAM is in ambient temperature self-crosslinking systems, most commonly with adipic acid dihydrazide (ADH).[13][14] This "keto-hydrazide" chemistry is widely used in the formulation of high-performance coatings and adhesives.[14]

The crosslinking process is initiated after the formation of a film from an emulsion containing a DAAM-functionalized polymer and ADH. The reaction is acid-catalyzed and is driven by the evaporation of water and a neutralizing agent (typically ammonia), which causes a decrease in pH.[13][14] The ketone group on the DAAM moiety reacts with the hydrazide group of ADH to form a stable ketimine (an imine) linkage, with water as the only byproduct.[13][15] This post-coalescence crosslinking leads to the formation of a three-dimensional polymer network, which significantly enhances the mechanical properties and resistance of the final product.[3][13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its polymers are crucial for reproducible research. The following sections outline key experimental protocols.

Synthesis of this compound

This protocol is based on the Ritter reaction, involving the condensation of acrylonitrile (B1666552) and acetone in the presence of sulfuric acid.[13]

Materials:

-

Acrylonitrile

-

Acetone

-

Sulfuric acid (96%)

-

Toluene

-

Sodium hydroxide (B78521) solution (for purification of reactants)

-

Sodium sulfate (B86663) (for drying)

-

De-ionized water

Procedure:

-

A mixture of 1 mole of acrylonitrile and 2 moles of acetone is added dropwise to 1.2 moles of 96% sulfuric acid under constant stirring at 0°C over a period of 2 hours.

-

After the complete addition, the reaction mixture is heated to 45°C for 4 hours.

-

Upon completion, the reaction mixture is cooled to 0°C and diluted with acetone, leading to the formation of crystals of an intermediate.

-

The obtained crystals are dissolved in a 1:1 (v/v) water/toluene mixture.

-

The organic and aqueous layers are separated. The aqueous layer containing the product is extracted several times with toluene.

-

The combined organic layers are concentrated under vacuum at 50-55°C.

-

Upon cooling to 0°C, crystals of this compound are obtained.

Characterization Methods

NMR is used to confirm the chemical structure of DAAM.

Sample Preparation:

-

Dissolve a small amount of the synthesized DAAM in a suitable deuterated solvent (e.g., CDCl₃).

Data Acquisition (Example for ¹H NMR):

-

Instrument: 500 MHz NMR spectrometer.

-

Parameters:

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Ambient.

-

-

Data Analysis: The resulting spectrum should be analyzed for chemical shifts, integration, and coupling constants to confirm the proton arrangement in the DAAM molecule.[13]

FTIR is employed to identify the functional groups present in DAAM and to monitor the crosslinking reaction.

Sample Preparation:

-

For solid DAAM, a KBr pellet can be prepared.

-

For monitoring crosslinking in a polymer film, Attenuated Total Reflectance (ATR)-FTIR is suitable.

Data Acquisition:

-

Instrument: FTIR spectrometer.

-

Range: Typically 4000-400 cm⁻¹.

-

Analysis: The spectrum of DAAM should show characteristic absorption bands for the N-H stretch, C=O stretch (ketone and amide), and C=C stretch.[16] During crosslinking with ADH, the disappearance of the ketone carbonyl peak and the appearance of a C=N (imine) peak can be monitored.[14]

This method is used to determine the extent of crosslinking in a polymer network.

Procedure:

-

A known weight of the crosslinked polymer film is submerged in a suitable solvent (e.g., acetone) in which the un-crosslinked polymer is soluble.

-

The sample is allowed to swell for a defined period (e.g., 24 hours) to allow the soluble fraction to dissolve.

-

The insoluble, swollen gel is then carefully removed, dried to a constant weight in a vacuum oven.

-

The gel fraction is calculated as the ratio of the final dry weight of the insoluble polymer to the initial weight of the polymer film.[9]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[6] It is recommended to handle DAAM in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles. Store in a cool, dry place away from strong oxidizing agents.[11] As it is hygroscopic, it should be stored in a tightly sealed container.[6]

Conclusion

This compound is a highly valuable functional monomer with a unique combination of properties that make it suitable for a wide range of applications. Its ability to participate in ambient temperature crosslinking reactions has been a significant driver of its adoption in the coatings and adhesives industries. A thorough understanding of its chemical properties and the experimental techniques for its characterization is essential for the development of new and improved materials.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. islandscholar.ca [islandscholar.ca]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Diacetone acrylamide CAS number and molecular weight.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diacetone Acrylamide (B121943) (DAAM), a versatile functional monomer. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role in polymer chemistry. Detailed experimental protocols and reaction diagrams are included to support researchers in their practical applications of this compound.

Core Properties of Diacetone Acrylamide

This compound (DAAM) is a white crystalline solid known for its dual reactivity, which is imparted by its N-substituted amide and ketone functional groups. This unique structure allows for its use in a wide array of polymerization and crosslinking reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2873-97-4 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol [1] |

| Appearance | White to off-white crystalline solid or powder[2] |

| Melting Point | 53-57 °C[3] |

| Boiling Point | 120 °C at 8 mmHg[3] |

| Solubility | Soluble in water, ethanol, acetone (B3395972), and other polar solvents[2] |

Safety and Handling

DAAM is classified as harmful if swallowed.[1][3] It is also hygroscopic and may cause eye and skin irritation.[4] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[4] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Synthesis of this compound

The most common industrial synthesis of this compound involves the Ritter reaction, using acetone and acrylonitrile (B1666552) as starting materials with a strong acid catalyst, typically sulfuric acid.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory methods for the synthesis of DAAM.[4][8]

Materials:

-

Acrylonitrile

-

Acetone

-

Concentrated Sulfuric Acid (98%)

-

Ammonia (B1221849) solution

-

Toluene

-

Anhydrous calcium chloride

Procedure:

-

Cool 392g (3.92 moles) of concentrated sulfuric acid to 0°C in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Prepare a mixture of 113.5g (2.14 moles) of acrylonitrile and 203.5g (1.75 moles) of diacetone alcohol.

-

Add the acrylonitrile-diacetone alcohol mixture dropwise to the cooled sulfuric acid over 1.5 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

-

Allow the reaction mixture to slowly warm to 40-42°C and hold at this temperature for 3 hours.

-

Cool the mixture to 15°C and add 500 mL of acetone, ensuring the temperature remains between 15-20°C.

-

Neutralize the reaction mixture with an ammonia solution to a pH greater than 7 but less than 8, keeping the mixture cool in an ice bath.

-

Separate the resulting oil layer. The crude DAAM can be purified by distillation under reduced pressure or by recrystallization.

-

For purification via recrystallization, dissolve the crude product in water and extract with a non-polar solvent like hexane (B92381) to remove oil-soluble impurities. The aqueous layer is then cooled, and a soluble salt is added to salt out the DAAM. The precipitated solid is filtered, redissolved in a suitable solvent like acetone, dried with a drying agent such as anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield purified this compound.[9]

Characterization: The final product can be characterized by:

-

¹H NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic functional groups (amide and ketone).

-

Melting Point Analysis: To assess purity.

Polymerization and Crosslinking Applications

A primary application of this compound is in the formation of functional polymers through copolymerization. The pendant ketone groups on the resulting polymer backbone are available for subsequent crosslinking reactions, most notably with adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry is a cornerstone of ambient temperature, self-crosslinking technology, particularly in coatings and adhesives.[10][11]

Experimental Protocol: Emulsion Polymerization of a DAAM-containing Copolymer

The following is a generalized protocol for the emulsion polymerization of a methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), and DAAM terpolymer.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Butyl acrylate (BA), inhibitor removed

-

This compound (DAAM)

-

Ammonium persulfate (APS), initiator

-

Sodium lauryl sulfate (B86663) (SLS), emulsifier

-

Nonylphenol ethoxylate (NP-10), emulsifier

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

Prepare a pre-emulsion by mixing the monomers (MMA, BA, and DAAM) with the emulsifiers (SLS and NP-10) and a portion of the deionized water. The concentration of DAAM is typically 1-5% by weight of the total monomer mixture.[10]

-

Charge a reactor equipped with a stirrer, condenser, and thermometer with deionized water and sodium bicarbonate. Heat the reactor to 72°C.

-

Introduce a small portion of the pre-emulsion and the initiator (APS dissolved in water) into the reactor to form seed particles.

-

After the seed formation, gradually feed the remaining pre-emulsion and initiator solution into the reactor over a period of 2-3 hours, maintaining the reaction temperature.

-

After the feeding is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.

-

Cool the reactor to room temperature and filter the resulting latex emulsion.[4][8]

Experimental Protocol: Crosslinking with Adipic Acid Dihydrazide (ADH)

This protocol describes the crosslinking of the DAAM-containing latex emulsion.

Materials:

-

DAAM-containing latex emulsion

-

Adipic acid dihydrazide (ADH)

-

Ammonia solution (for pH adjustment)

Procedure:

-

Adjust the pH of the DAAM-containing latex emulsion to ≥ 8 with an ammonia solution.[10]

-

Prepare an aqueous solution of ADH. The molar ratio of DAAM to ADH is typically around 2:1.[11]

-

Add the ADH solution to the pH-adjusted latex emulsion with stirring. The emulsion remains stable in this state.[10]

-

Apply the formulated emulsion as a film to a substrate.

-

As the film dries, water and ammonia evaporate, causing the pH to decrease.[10] This acidic environment catalyzes the crosslinking reaction between the ketone groups of DAAM and the hydrazide groups of ADH, forming a stable, crosslinked polymer network.[2]

Applications in Research and Development

The unique properties of this compound and its polymers make it a valuable tool in various research and development areas.

-

Coatings and Adhesives: The DAAM-ADH crosslinking system is widely used to enhance the mechanical and resistance properties of waterborne coatings and adhesives.[8] The ambient temperature curing is particularly advantageous for energy efficiency and for use on heat-sensitive substrates.

-

Hydrogels: DAAM can be incorporated into hydrogel networks. The ketone groups provide sites for post-fabrication modification and crosslinking, allowing for the tuning of hydrogel properties such as swelling behavior, mechanical strength, and degradability. This is of interest in biomedical applications like drug delivery and tissue engineering.[8]

-

Photosensitive Resins: DAAM is used as a component in photosensitive resins, where it contributes to the final properties of the cured material, such as strength and resistance.

-

Textile and Paper Treatment: Copolymers of DAAM are used as sizing agents and binders to improve the strength and durability of textiles and paper products.

The versatility of this compound, particularly its ability to undergo controlled crosslinking reactions, ensures its continued importance in the development of advanced polymer materials for a wide range of scientific and industrial applications.

References

- 1. Preparation and Cross-Linking of All-Acrylamide Diblock Copolymer Nano-Objects via Polymerization-Induced Self-Assembly in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. web.itu.edu.tr [web.itu.edu.tr]

- 4. sid.ir [sid.ir]

- 5. pubs.aip.org [pubs.aip.org]

- 6. snowhitechem.com [snowhitechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102146047A - Purification process of this compound - Google Patents [patents.google.com]

- 10. gantrade.com [gantrade.com]

- 11. gantrade.com [gantrade.com]

Synthesis of Diacetone Acrylamide (DAAM): A Technical Guide

Introduction: Diacetone acrylamide (B121943) (DAAM), with the chemical formula C₉H₁₅NO₂, is a versatile vinyl functional monomer recognized for its unique bifunctionality.[1][2] It possesses both a reactive N-substituted amide group and a ketone carbonyl group. This structure allows it to readily copolymerize with other vinyl monomers, introducing carbonyl functionality into the resulting polymer backbone.[1] The presence of the ketone group enables subsequent cross-linking and branching reactions, making DAAM a valuable component in the formulation of high-performance materials.[1][3] Consequently, it is extensively used in advanced applications such as coatings, adhesives, hydrogels, photosensitive resins, textile additives, and epoxy resin curing agents.[1][4][5] This technical guide provides an in-depth overview of the core synthesis methods for DAAM, focusing on experimental protocols, reaction parameters, and process workflows.

Core Synthesis Methodologies

The industrial synthesis of diacetone acrylamide is predominantly achieved through the Ritter reaction.[3][6] This chemical reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[7][8] For DAAM synthesis, this involves the reaction of acrylonitrile (B1666552) with a source of a stable tertiary carbenium ion, typically derived from acetone (B3395972) or diacetone alcohol, catalyzed by concentrated sulfuric acid.[6][9]

Several variations of this core methodology have been developed, primarily differing in the starting materials:

-

Acetone and Acrylonitrile: This is the most common industrial route, utilizing readily available and cost-effective raw materials.[1][10] The reaction involves the acid-catalyzed self-condensation of two acetone molecules to form a carbenium ion, which then reacts with acrylonitrile.[1][9]

-

Diacetone Alcohol and Acrylonitrile: This method uses diacetone alcohol as the precursor for the carbenium ion.[4][10][11] It can offer a more direct reaction pathway.

-

Acrylamide and Diacetone Alcohol: An alternative route involves the reaction of acrylamide with diacetone alcohol, often catalyzed by heteropolyacids or cation exchange resins.[10][12][13]

Side reactions can occur, leading to by-products such as acrylamide and acetone condensation products (e.g., mesityl oxide), which can complicate the purification process.[1]

Reaction Pathway and Experimental Workflow

The synthesis of DAAM via the Ritter reaction is a multi-step process involving the formation of a key intermediate followed by hydrolysis. The general workflow includes the initial reaction, neutralization, extraction, and final purification.

Caption: Ritter reaction pathway for DAAM synthesis from acetone.

Caption: General experimental workflow for DAAM synthesis and purification.

Data Presentation: Synthesis Parameters

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. The following table summarizes quantitative data from various reported synthesis protocols.

| Reactants | Catalyst | Molar Ratio (Acetone:ACN:Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Acetone, Acrylonitrile | H₂SO₄ (96%) | 2 : 1 : 1.2 | 0, then 45 | 2, then 4 | ~53 | Not Specified | [3][9] |

| Acetone, Acrylonitrile | H₂SO₄ | 2.4 : 1 : 2.4 | 55 | 5 | Not Specified | Not Specified | [1] |

| Acetone, Acrylonitrile | H₂SO₄ | 2.4 : 1 : 2.4 | 35-45 | 3-4 | Not Specified | Not Specified | [14] |

| Diacetone Alcohol, Acrylonitrile | H₂SO₄ (98%) | 1 : 1.22 : 2.24 | 0-5, then 40-42 | 2, then 3 | ~50 | Not Specified | [11] |

| Diacetone Alcohol, Acrylonitrile | H₂SO₄ (96%) | 1 : 1.05 : 2.5 | 10-12, then 40-45 | 3-4, then 4-5 | >80 | >99.5 | [15] |

| Acetone, Acrylonitrile | H₂SO₄ | Not Specified | Not Specified | Not Specified | ~70 | >98 | [16] |

ACN: Acrylonitrile

Detailed Experimental Protocols

The following protocols are adapted from published literature and patents, providing detailed methodologies for the synthesis of DAAM.

Protocol 1: Synthesis from Acetone and Acrylonitrile

This protocol is based on the method described by Tale and Jagtap (2010).[9]

Materials:

-

Acrylonitrile (1.0 mol)

-

Acetone (2.0 mol)

-

Sulfuric acid (96%, 1.2 mol)

-

Aqueous ammonia (B1221849) or sodium hydroxide (B78521) for neutralization

-

Solvent for extraction (e.g., toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Equip a three-neck flask with a stirrer, a dropping funnel, and a thermometer. Place the assembly in an ice bath.

-

Acid Addition: Add 1.2 mol of 96% sulfuric acid to the reaction flask and cool to 0°C under constant stirring.

-

Reactant Addition: Prepare a mixture of 1.0 mol of acrylonitrile and 2.0 mol of acetone. Add this mixture dropwise to the cold sulfuric acid over a period of 2 hours, ensuring the temperature is maintained at 0°C.

-

Digestion: After the complete addition of the reactants, remove the ice bath and heat the reaction mixture to 45°C. Maintain this temperature for 4 hours.

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add a base (e.g., aqueous ammonia) under cooling to neutralize the sulfuric acid to a pH greater than 7.5.[1][11] This will precipitate ammonium (B1175870) sulfate.

-

Work-up: Filter the mixture to remove the precipitated salts. Separate the organic layer from the aqueous layer.

-

Purification: The crude product can be purified by vacuum distillation.[1][16] Collect the fraction boiling at 120-130°C under reduced pressure (e.g., 666 Pa).[16] The final product is a white crystalline solid.

Protocol 2: High-Yield Synthesis from Diacetone Alcohol and Acrylonitrile

This protocol is adapted from a patented high-purity preparation method.[15]

Materials:

-

Concentrated sulfuric acid (96%, 255g)

-

Acrylonitrile (55.6g)

-

Diacetone alcohol (116g)

-

Aqueous ammonia (17 wt%)

-

Xylene and Petroleum ether for recrystallization

Procedure:

-

Reaction Setup: Add 255g of 96% concentrated sulfuric acid to a 1000ml four-port reaction flask. Stir and cool the acid to between -10°C and -5°C.

-

Acrylonitrile Addition: Add 55.6g of acrylonitrile dropwise while maintaining the temperature. After addition, allow the mixture to react for 15-30 minutes.

-

Diacetone Alcohol Addition: Add 116g of diacetone alcohol dropwise. After the addition is complete, control the system temperature at 10-12°C and allow it to react for 3-4 hours.

-

Heating Step: Raise the temperature to 40-45°C and continue the reaction for another 4-5 hours. Monitor the reaction completion by gas chromatography until the acrylonitrile content is <1 wt%.

-

Neutralization: Cool the resulting mixed solution. Add approximately 490ml of 17 wt% aqueous ammonia dropwise to neutralize the mixture to a pH of 7.5-8, keeping the temperature below 30°C.

-

Phase Separation: After neutralization, allow the mixture to stand and separate. The upper layer is the crude this compound product.

-

Purification:

-

The crude product is first subjected to reduced pressure fractionation to obtain a colorless transparent molten liquid.

-

Add the molten liquid to xylene for recrystallization.

-

Wash the crystals with petroleum ether to replace the xylene.

-

Dry the final product to obtain high-purity this compound (purity >99.5%).[15]

-

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the sulfuric acid-catalyzed Ritter reaction between acrylonitrile and either acetone or diacetone alcohol. While the raw materials are readily accessible, achieving high yields and purity requires careful control of reaction parameters such as temperature, molar ratios, and reaction time.[1] The purification process, which involves neutralization, extraction, and vacuum distillation or recrystallization, is critical for removing by-products and achieving the high-purity monomer required for specialized polymer applications.[15][16] The choice between acetone and diacetone alcohol as a starting material often involves a trade-off between raw material cost and potential yield and purity, with methods using diacetone alcohol reportedly achieving yields over 80%.[15]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [drugfuture.com]

- 3. sid.ir [sid.ir]

- 4. News - DAAM: this compound factory [ihpmc.com]

- 5. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. Ritter Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. snowhitechem.com [snowhitechem.com]

- 11. US4239885A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. Research progress on preparation and application of this compound-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]

- 13. CN104276971A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. CN102146047B - Purification process of this compound - Google Patents [patents.google.com]

- 15. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN105566143A - Synthesis process of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Diacetone Acrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Diacetone acrylamide (B121943) (DAAM) is a versatile vinyl monomer notable for its dual functionality, incorporating both a polymerizable double bond and a reactive ketone group. This unique structure allows for subsequent crosslinking reactions, making it a valuable component in the synthesis of a wide array of polymers with applications in coatings, adhesives, hydrogels, and photosensitive resins. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications, enabling precise control over reaction conditions, formulation, and purification processes.

Quantitative Solubility Data

The solubility of diacetone acrylamide has been experimentally determined in a range of organic solvents across various temperatures. The following table summarizes the mole fraction solubility (x₁) of DAAM at temperatures from 272.05 K to 323.65 K. This data is crucial for designing and optimizing crystallization processes, which are essential for the purification of DAAM.[1]

| Temperature (K) | Methanol (B129727) | Ethanol (B145695) | n-Propanol | Isopropanol (B130326) | n-Butanol | 1-Hexanol | Isobutanol | n-Pentanol | Isopentanol | 2-Butanone (B6335102) | Acetone (B3395972) | Ethyl Acetate (B1210297) | 2-Pentanone | Acetonitrile (B52724) | Methyl Acetate |

| 272.05 | 0.1698 | 0.1118 | 0.0827 | 0.0632 | 0.0567 | 0.0301 | 0.0416 | 0.0445 | 0.0415 | 0.3156 | 0.3541 | 0.2035 | 0.2458 | 0.2647 | 0.2198 |

| 278.25 | 0.2084 | 0.1441 | 0.1068 | 0.0829 | 0.0734 | 0.0396 | 0.0538 | 0.0578 | 0.0541 | 0.3684 | 0.4102 | 0.2486 | 0.2947 | 0.3125 | 0.2664 |

| 283.15 | 0.2471 | 0.1764 | 0.1332 | 0.1042 | 0.0915 | 0.0504 | 0.0673 | 0.0725 | 0.0681 | 0.4198 | 0.4658 | 0.2964 | 0.3441 | 0.3614 | 0.3152 |

| 288.35 | 0.2928 | 0.2165 | 0.1652 | 0.1308 | 0.1142 | 0.0645 | 0.0847 | 0.0914 | 0.0861 | 0.4795 | 0.5284 | 0.3532 | 0.4002 | 0.4187 | 0.3721 |

| 293.45 | 0.3421 | 0.2611 | 0.2018 | 0.1611 | 0.1405 | 0.0811 | 0.1054 | 0.1139 | 0.1075 | 0.5401 | 0.5912 | 0.4131 | 0.4587 | 0.4781 | 0.4324 |

| 298.65 | 0.3984 | 0.3132 | 0.2453 | 0.1978 | 0.1726 | 0.1021 | 0.1311 | 0.1419 | 0.1342 | 0.6084 | 0.6618 | 0.4812 | 0.5238 | 0.5448 | 0.5011 |

| 303.55 | 0.4552 | 0.3671 | 0.2915 | 0.2374 | 0.2081 | 0.1264 | 0.1608 | 0.1746 | 0.1655 | 0.6752 | 0.7311 | 0.5501 | 0.5891 | 0.6112 | 0.5704 |

| 308.75 | 0.5218 | 0.4314 | 0.3475 | 0.2858 | 0.2516 | 0.1572 | 0.1979 | 0.2154 | 0.2045 | 0.7514 | 0.8094 | 0.6298 | 0.6642 | 0.6874 | 0.6502 |

| 313.85 | 0.5887 | 0.4981 | 0.4072 | 0.3381 | 0.2992 | 0.1928 | 0.2401 | 0.2624 | 0.2494 | 0.8256 | 0.8845 | 0.7121 | 0.7411 | 0.7645 | 0.7301 |

| 318.45 | 0.6514 | 0.5632 | 0.4678 | 0.3912 | 0.3481 | 0.2311 | 0.2854 | 0.3121 | 0.2972 | 0.8941 | 0.9512 | 0.7914 | 0.8145 | 0.8354 | 0.8054 |

| 323.65 | 0.7251 | 0.6412 | 0.5411 | 0.4564 | 0.4082 | 0.2812 | 0.3421 | 0.3745 | 0.3571 | 0.9712 | 1.0000 | 0.8812 | 0.8987 | 0.9142 | 0.8912 |

Data sourced from the Journal of Chemical & Engineering Data, 2021.[1]

As indicated by the data, the solubility of DAAM is positively correlated with temperature in all tested solvents.[1] At a given temperature, the solubility follows the general trend: acetone > 2-butanone > acetonitrile > methyl acetate > ethyl acetate > 2-pentanone > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isobutanol > isopentanol > 1-hexanol.[2]

Qualitative solubility information from various sources confirms that this compound is also soluble in methyl chloride, benzene, tetrahydrofuran, and styrene.[3][4] Conversely, it is insoluble in petroleum ether and n-hexane.[3]

Experimental Protocol for Solubility Determination

The quantitative solubility data presented above was obtained using a gravimetric method.[1] This established technique provides reliable and accurate measurements of solid-liquid equilibrium.

Materials and Apparatus:

-

This compound (purified by recrystallization)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel (crystallizer) with a magnetic stirrer

-

Thermostatic bath

-

Digital thermometer

-

Analytical balance

Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is continuously stirred and heated to a predetermined temperature using the thermostatic bath.

-

The solution is maintained at this temperature for a sufficient time to ensure solid-liquid equilibrium is reached.

-

Stirring is then stopped, and the solution is allowed to settle.

-

A sample of the clear supernatant is withdrawn using a pre-heated syringe and transferred to a pre-weighed container.

-

The container with the sample is weighed to determine the mass of the solution.

-

The solvent is evaporated, and the container with the remaining solid DAAM is weighed again.

-

The mole fraction solubility is calculated from the masses of the solute and the solvent.

-

This procedure is repeated for each temperature point and solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound in a range of common organic solvents. The presented data and experimental protocol are intended to assist researchers and professionals in the effective application of this versatile monomer in their work.

References

Diacetone acrylamide structural formula and functional groups.

An In-depth Technical Guide to Diacetone Acrylamide (B121943) (DAAM)

This guide provides a comprehensive overview of diacetone acrylamide (DAAM), a versatile vinyl monomer. It details its structural formula, key functional groups, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for its synthesis and polymerization, and illustrates its primary reaction mechanisms, making it an essential resource for researchers, scientists, and professionals in drug development and material science.

Structural Formula and Functional Groups

This compound (DAAM) is a white crystalline solid organic compound.[1][2][3] Its unique molecular structure contains two key reactive functional groups that make it highly valuable in polymer chemistry.[4][5][6]

-

IUPAC Name : N-(1,1-Dimethyl-3-oxobutyl)acrylamide or N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide[3][9][10]

-

Linear Formula : CH₂=CHCONHC(CH₃)₂CH₂COCH₃[7]

The primary functional groups defining its reactivity are:

-

Acrylamide Group : This group consists of a vinyl group conjugated with an amide. The carbon-carbon double bond is highly reactive and readily participates in free-radical polymerization, allowing DAAM to be easily copolymerized with other vinyl monomers.[3][11]

-

Ketone Group : The molecule contains a ketone carbonyl group which provides a reactive site for post-polymerization cross-linking reactions.[3][5][6] This functionality is crucial for creating stable, high-performance polymer networks.[4]

Physicochemical Properties

DAAM exhibits properties that make it suitable for a wide range of applications, from coatings and adhesives to hydrogels.[1][11] It is soluble in water and various organic solvents like methanol, ethanol, and acetone (B3395972), but insoluble in nonpolar solvents such as hexane.[7][11]

| Property | Value |

| Appearance | White or yellowish crystalline powder or flakes[1][7] |

| Melting Point | 54-56 °C |

| Boiling Point | 120 °C @ 1.07 kPa[7] |

| Relative Density | 0.998 g/cm³ @ 60 °C[7] |

| Solubility | Soluble in water, methanol, ethanol, acetone, ethyl acetate; Insoluble in petroleum ether, n-hexane[7] |

| CAS Number | 2873-97-4[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of DAAM. Key data from various techniques are summarized below.

| Spectroscopy | Wavelength/Shift | Assignment |

| UV-Vis | ~200 nm | π → π* transition, sensitive to solvent polarity[12] |

| ~226 nm | n → π* transition, stable characteristic peak[12] | |

| FTIR | 3280 cm⁻¹ | N-H stretching[13] |

| 3088 cm⁻¹ | =C-H stretching[13] | |

| 1718 cm⁻¹ | Ketone C=O stretching[13] | |

| 1622 cm⁻¹ | Amide I band (C=O stretching)[13] | |

| 1556 cm⁻¹ | C=C stretching[13] | |

| ¹H NMR | Spectra available[14] | Confirms proton arrangement in the molecule[15] |

| ¹³C NMR | Spectra available[14] | Confirms carbon skeleton of the molecule |

Experimental Protocols

Synthesis of this compound

The most common industrial synthesis of DAAM is based on the Ritter reaction, where acrylonitrile (B1666552) reacts with acetone in the presence of a strong acid catalyst.[16][17]

Materials:

-

Acetone

-

Acrylonitrile

-

Concentrated Sulfuric Acid (98%)

-

A suitable solvent for extraction

Procedure:

-

A reaction vessel is charged with acetone and concentrated sulfuric acid, and the mixture is cooled.

-

Acrylonitrile is added dropwise to the mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature.

-

The mixture is then neutralized, often through alkaline hydrolysis.[15]

-

The product, this compound, is extracted from the aqueous phase using an appropriate organic solvent.

-

The solvent is removed under reduced pressure to yield crude DAAM, which can be further purified by recrystallization.

-

The final product is characterized using FTIR, ¹H NMR, and mass spectrometry to confirm its structure.[15][18]

Emulsion Copolymerization

DAAM is frequently used as a functional monomer in emulsion polymerization to create cross-linkable latexes for coatings and adhesives.[18]

Materials:

-

Monomers (e.g., Methyl Methacrylate, Butyl Acrylate)

-

This compound (DAAM)

-

Initiator (e.g., Ammonium Persulfate)

-

Emulsifiers/Surfactants (e.g., Sodium Lauryl Sulfate)

-

Deionized Water

Procedure:

-

Pre-emulsion Preparation : The monomers (including DAAM) are mixed with water and emulsifiers to create a stable pre-emulsion.

-

Reactor Setup : A reactor equipped with a stirrer, condenser, and thermometer is charged with deionized water and a portion of the emulsifier. The reactor is heated to the reaction temperature (e.g., 72°C).[15]

-

Initiation : A portion of the initiator and the pre-emulsion is added to the reactor to initiate polymerization, forming seed particles.[15]

-

Monomer Feed : The remaining pre-emulsion and initiator solution are fed into the reactor over a period of several hours at a constant rate.

-

Reaction Completion : After the feed is complete, the reaction is held at temperature for an additional period to ensure high monomer conversion.

-

Cooling and Characterization : The resulting latex is cooled to room temperature. The properties of the copolymer emulsion, such as particle size and viscosity, are then analyzed.[15][18]

Key Reactions and Mechanisms

The dual functionality of DAAM allows for a two-stage reaction pathway: polymerization through its vinyl group, followed by cross-linking via its ketone group.

Synthesis of DAAM via Ritter Reaction

The synthesis involves the acid-catalyzed reaction of acetone and acrylonitrile. This process is efficient for large-scale production.[16]

References

- 1. This compound | 2873-97-4 [chemicalbook.com]

- 2. gantrade.com [gantrade.com]

- 3. News - DAAM: this compound factory [ihpmc.com]

- 4. This compound CAS 2873-97-4 - Teckrez LLC [teckrez.com]

- 5. News - this compound (DAAM) and Adipic Dihydrazide (ADH) for Polymer and Coating Applications [cnccindustries.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [bluewaterchem.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. N-(1,1-Dimethyl-3-oxobutyl)acrylamide | C9H15NO2 | CID 17888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. adakem.com [adakem.com]

- 11. News - this compound (DAAM): Uses, Applications, Synthesis & Properties [kimachemical.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound(2873-97-4) 1H NMR [m.chemicalbook.com]

- 15. sid.ir [sid.ir]

- 16. researchgate.net [researchgate.net]

- 17. snowhitechem.com [snowhitechem.com]

- 18. researchgate.net [researchgate.net]

Diacetone Acrylamide (DAAM): A Comprehensive Technical Guide to its Thermal Stability and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal properties of Diacetone Acrylamide (DAAM), a versatile monomer increasingly utilized in the pharmaceutical and materials science sectors. Understanding the thermal stability and melting point of DAAM is critical for its effective application in drug delivery systems, biomedical devices, and advanced polymer synthesis. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a logical workflow for the thermal analysis of this compound.

Melting Point of this compound

This compound is a white to slightly yellow crystalline solid at room temperature. The melting point of DAAM has been consistently reported in a narrow range, indicating a well-defined crystalline structure. A summary of reported melting point values is presented in Table 1 for easy comparison. The slight variations observed can be attributed to differences in purity and the analytical method employed.

| Melting Point (°C) | Melting Point (°F) | Source(s) |

| 57-58 | 135-136 | [1] |

| 57 | 135 | [2] |

| 54-56 | 129-133 | [3][4][5] |

| 53-57 | 127-135 | |

| 53-55 | 127-131 | [6] |

Thermal Stability of this compound

While specific thermogravimetric analysis (TGA) data for pure this compound is not extensively available in public literature, its thermal behavior can be inferred from safety data and studies on its copolymers. It is known that when heated to decomposition, DAAM emits toxic fumes of nitrogen oxides. This indicates that the molecule undergoes thermal degradation at elevated temperatures.

Studies on copolymers incorporating DAAM have shown that its inclusion can enhance the thermal stability of the resulting polymer films, particularly after crosslinking. This suggests that while the monomer itself has a defined decomposition range, its polymerized and cross-linked forms exhibit improved thermal resistance. The lack of a publicly available TGA thermogram for pure DAAM highlights an area for further investigation to fully characterize its thermal decomposition profile.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data for the thermal properties of DAAM, standardized experimental protocols should be followed. The methodologies outlined below are based on established standards for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of DAAM powder into a standard aluminum DSC pan. The sample should be evenly distributed at the bottom of the pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min to provide a stable thermal environment.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at the specified heating rate to a temperature sufficiently above the melting point (e.g., 100 °C).

-

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the area under the peak (enthalpy of fusion) should also be recorded.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Place 5-10 mg of DAAM powder into a tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: An inert atmosphere, such as nitrogen, is used to study thermal decomposition without oxidation. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A controlled linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at the specified heating rate.

-

-

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Workflow for Thermal Property Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical substance like this compound.

This structured approach ensures that the thermal properties of DAAM are accurately determined and reported, providing a solid foundation for its application in research and development. The combination of DSC and TGA offers a comprehensive understanding of both the physical transition of melting and the chemical process of thermal decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Polymerization of Diacetone Acrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the polymerization mechanisms of diacetone acrylamide (B121943) (DAAM), a versatile functional monomer. It delves into the core principles of its polymerization through various techniques, presents key quantitative data, and offers detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in polymer chemistry, materials science, and drug development who are interested in the synthesis and application of DAAM-based polymers.

Introduction to Diacetone Acrylamide (DAAM)

This compound (N-(1,1-dimethyl-3-oxobutyl)acrylamide) is a white, crystalline solid monomer that possesses both a vinyl group amenable to radical polymerization and a ketone group that can undergo post-polymerization modification.[1] This dual functionality makes DAAM a valuable component in the synthesis of a wide array of functional polymers with applications in coatings, adhesives, hydrogels, and controlled drug delivery systems.[1] Its ability to readily copolymerize with a variety of vinyl monomers such as vinyl acetate, methyl methacrylate (B99206) (MMA), acrylic esters, acrylamide, and styrene (B11656) allows for the precise tuning of polymer properties.[2][3]

Free-Radical Polymerization of DAAM

DAAM readily undergoes free-radical polymerization, which can be carried out in solution, bulk, or emulsion systems.[2][3] The fundamental mechanism follows the classical steps of initiation, propagation, and termination.

Mechanism of Free-Radical Polymerization:

-

Initiation: The process begins with the generation of free radicals from an initiator, such as a peroxide or an azo compound (e.g., azobisisobutyronitrile, AIBN). These primary radicals then react with a DAAM monomer to create a monomer radical.

-

Propagation: The newly formed monomer radical adds to another DAAM monomer, propagating the polymer chain. This step is the primary chain-building reaction.

-

Termination: The growth of the polymer chain is terminated by the reaction of two growing polymer radicals, either through combination or disproportionation.

Solution Polymerization

Solution polymerization of DAAM is a common laboratory-scale method. The monomer and initiator are dissolved in a suitable solvent, and the reaction is typically carried out under an inert atmosphere at an elevated temperature.

Experimental Protocol: Solution Polymerization of DAAM

-

Materials:

-

This compound (DAAM)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous solvent (e.g., dimethylformamide, dioxane, or tert-butanol)

-

Nitrogen or Argon gas

-

-

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of DAAM in the chosen solvent.

-

Add the initiator (AIBN, typically 0.1-1.0 mol% with respect to the monomer).

-

Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain it for a specified period (e.g., 4-24 hours) with continuous stirring.

-

Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.

-

After the desired conversion is reached, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., diethyl ether, hexane, or methanol).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Emulsion Polymerization

Emulsion polymerization is a widely used industrial process for producing high-molecular-weight polymers at a high rate. In this method, the monomer is emulsified in an aqueous phase with the aid of a surfactant.

Experimental Protocol: Emulsion Copolymerization of DAAM, Methyl Methacrylate (MMA), and Butyl Acrylate (B77674) (BA) [4]

-

Materials:

-

This compound (DAAM)

-

Methyl methacrylate (MMA)

-

Butyl acrylate (BA)

-

Ammonium persulfate (APS) as initiator

-

Sodium lauryl sulfate (B86663) (SLS) and nonylphenol ethoxylate (NP-10) as emulsifiers

-

Sodium bicarbonate (NaHCO₃) as a buffer

-

Deionized water

-

-

Procedure:

-

In a three-neck flask equipped with a stirrer, condenser, and thermometer, add deionized water, SLS, and NP-10.

-

Stir the mixture at 100 rpm and heat to 50 °C.

-

Prepare a pre-emulsion of the monomers (DAAM, MMA, BA).

-

Introduce a quarter of the pre-emulsion and an aqueous solution of the initiator (APS) into the flask.

-

Raise the temperature to 72 °C and maintain for 20 minutes to form seed latex particles.

-

Feed the remaining monomer pre-emulsion into the flask over a period of 3.5 hours.

-

Add the remaining initiator and a buffer solution (NaHCO₃) at specific intervals during the monomer feeding.

-

Once the feeding is complete, raise the temperature to 80 °C for another 15 minutes.

-

Cool the resulting latex to room temperature and filter.

-

Controlled Radical Polymerization of DAAM

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity.

RAFT Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including DAAM. It utilizes a chain transfer agent (CTA) to mediate the polymerization in a living manner.

Mechanism of RAFT Polymerization:

The RAFT mechanism involves a series of reversible addition-fragmentation steps, where the growing polymer radical adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This process allows for the controlled growth of polymer chains.

Experimental Protocol: RAFT Aqueous Dispersion Polymerization of DAAM [5]

-

Materials:

-

Poly(dimethylacrylamide) (PDMAm) as a macro-chain transfer agent (macro-CTA)

-

This compound (DAAM)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

Deionized water

-

-

Procedure:

-

Prepare a solution of the PDMAm macro-CTA and DAAM in deionized water in a reaction vessel.

-

Add the initiator, ACVA.

-

Purge the solution with nitrogen for 30 minutes.

-

Heat the reaction mixture to 70 °C and stir for the desired time.

-

The polymerization will induce self-assembly, forming block copolymer nano-objects.

-

Monitor the reaction kinetics and polymer morphology using techniques like NMR, GPC, and TEM.

-

Atom Transfer Radical Polymerization (ATRP)

Experimental Protocol: ATRP of an Acrylamide Monomer (General) [6]

-

Materials:

-

Acrylamide-based monomer (e.g., DAAM)

-

Initiator (e.g., methyl 2-chloropropionate)

-

Catalyst (e.g., Copper(I) bromide, CuBr)

-

Ligand (e.g., tris[2-(dimethylamino)ethyl]amine, Me₆TREN)

-

Solvent (e.g., water or an organic solvent)

-

-

Procedure:

-

To a Schlenk flask, add the monomer, solvent, and a magnetic stirrer.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Under an inert atmosphere, add the catalyst (CuBr).

-

Place the flask in an oil bath at the desired temperature (e.g., 25 °C).

-

Initiate the polymerization by adding the ligand (Me₆TREN) and the initiator via a syringe.

-

Allow the reaction to proceed for the desired time.

-

Terminate the polymerization by exposing the reaction mixture to air.

-

Purify the polymer by precipitation in a non-solvent and subsequent drying.

-

Copolymerization of DAAM and Reactivity Ratios

The properties of DAAM-based polymers can be tailored by copolymerizing DAAM with other vinyl monomers. The tendency of two monomers to copolymerize is described by their reactivity ratios (r₁ and r₂).

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, and the 'e' value reflects the polarity of the vinyl group. A search for the specific reactivity ratios of DAAM with styrene and methyl methacrylate, and its Q and e values, did not yield specific numerical results in the reviewed literature, though it was mentioned that they have been reported.[7]

Post-Polymerization Crosslinking with Adipic Acid Dihydrazide (ADH)

A key feature of DAAM-containing polymers is their ability to undergo post-polymerization crosslinking through the ketone group. The most common crosslinking agent is adipic acid dihydrazide (ADH). This "keto-hydrazide" chemistry is particularly useful in waterborne coatings and adhesives as it allows for crosslinking to occur at ambient temperature during the film-forming process.[8]

Mechanism of Keto-Hydrazide Crosslinking:

The crosslinking reaction occurs between the ketone group on the DAAM unit of the polymer and the hydrazide groups of ADH. The reaction is catalyzed by acid and is driven by the evaporation of water and a consequent decrease in pH, leading to the formation of a stable ketimine (or hydrazone) linkage.[9]

Typical Conditions for Crosslinking:

-

The DAAM concentration in the copolymer is typically 1-5 wt%.[8]

-

The emulsion is neutralized to a pH of ≥ 8 with a volatile base like ammonia.

-

ADH is added as an aqueous solution. The molar ratio of DAAM to ADH is typically around 2.1-3.0 to 1.[8]

-

Crosslinking occurs upon drying and the evaporation of ammonia, which lowers the pH and drives the reaction forward.[8]

Quantitative Data Summary

| Parameter | Polymerization Method | Typical Values/Conditions |

| Initiator | Free-Radical | AIBN, APS |

| Temperature | Free-Radical | 60-80 °C |

| DAAM Conc. | Emulsion Copolymerization | 1-5 wt% of monomer mixture |

| CTA | RAFT | PDMAm macro-CTA |

| Catalyst/Ligand | ATRP (general for acrylamides) | CuBr / Me₆TREN |

| Crosslinking Agent | Post-polymerization | Adipic Acid Dihydrazide (ADH) |

| DAAM:ADH Ratio | Crosslinking | ~2.1-3.0 : 1 |

| pH for Crosslinking | Crosslinking | Initially ≥ 8, decreases upon drying |

Conclusion